Arginine(ADP-ribose)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

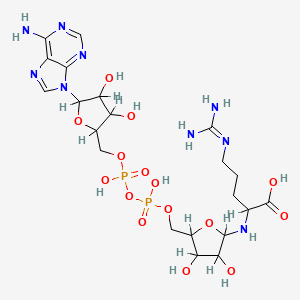

Arginine(ADP-ribose), also known as Arginine(ADP-ribose), is a useful research compound. Its molecular formula is C21H35N9O15P2 and its molecular weight is 715.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Arginine(ADP-ribose) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Arginine(ADP-ribose) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemical Mechanisms

ADP-Ribosylation Process

Arginine(ADP-ribose) is formed through the post-translational modification of proteins, where ADP-ribose is added to the guanidino group of arginine residues. This modification is mediated by arginine-specific ADP-ribosyltransferases (ARTs), which are crucial for various cellular functions, including signal transduction and DNA repair .

- Enzymatic Activity : The enzymes involved in this process can be classified into two main subclasses based on their NAD-binding motifs: ARTC (Cholera toxin-like) and ARTD (Diphtheria toxin-like). Arginine-specific ARTs belong to the ARTC subclass, characterized by an R-S-EXE motif .

Cancer Research

Role in Tumorigenesis

Research indicates that arginine(ADP-ribose) modifications can influence cancer development. For instance, studies have shown that the absence of ADP-ribosylarginine hydrolase (ARH1) leads to increased tumorigenesis in mouse models, suggesting that proper regulation of arginine ADP-ribosylation is critical for suppressing cancer .

- Case Study : In a study involving colon carcinoma, higher expression levels of ART1 were found compared to normal tissues, indicating its potential role in promoting carcinogenesis through arginine mono-ADP-ribosylation .

Neurodegenerative Diseases

Therapeutic Potential

Arginine-rich peptides (CARPs), which include arginine(ADP-ribose), have been identified as promising therapeutic agents for neurodegenerative diseases such as Alzheimer’s disease. These peptides can modulate protein aggregation and cytotoxicity associated with amyloid-beta and tau proteins, which are implicated in neurodegeneration .

- Mechanism of Action : Arginine acts as a chaotrope, preventing protein misfolding and aggregation. This property makes it a candidate for developing neuroprotective therapies .

Protein Aggregation Studies

Modulation of Protein Interactions

The ability of arginine(ADP-ribose) to influence protein interactions has been studied extensively. Its role in modulating protein aggregation is crucial for understanding various pathologies related to protein misfolding.

- Research Findings : Studies have demonstrated that CARPs can effectively inhibit the aggregation of proteins associated with Alzheimer's disease, highlighting their potential in therapeutic applications against neurodegenerative disorders .

Applications in DNA Repair and Antiviral Immunity

Nucleic Acid Modifications

Emerging research suggests that ADP-ribosylation also plays a role in nucleic acid metabolism, including DNA damage repair and antiviral responses. The modification may act as a non-conventional RNA cap or participate in signaling pathways that regulate immune responses .

- Implications for Therapy : Understanding these mechanisms opens avenues for developing treatments targeting viral infections or enhancing DNA repair processes in cancer therapies.

Summary Table of Applications

Analyse Chemischer Reaktionen

Mechanism of Arginine ADP-Ribosylation

The mechanism of arginine ADP-ribosylation involves several key steps:

-

Binding of NAD+^++ : The ART enzyme binds NAD+ in an extended conformation, facilitating the nucleophilic attack on the β-N-glycosidic bond between nicotinamide and the ribose moiety.

-

Formation of an Oxocarbenium Ion : The nucleophilic attack by the guanidino nitrogen of arginine results in the cleavage of the nicotinamide group, producing an oxocarbenium ion intermediate.

-

Rearrangement and Product Formation : Following the formation of the oxocarbenium ion, further rearrangements occur that lead to the covalent attachment of ADP-ribose to arginine and the release of nicotinamide .

Reaction Steps

The reaction can be summarized in the following steps:

-

NAD+^++ Binding : The enzyme stabilizes NAD+, allowing for proper orientation.

-

Nucleophilic Attack : The guanidino nitrogen attacks the C1' atom of ribose, leading to the first intermediate.

-

Release of Nicotinamide : The cleavage of nicotinamide occurs, resulting in an oxocarbenium ion.

-

Final Product Formation : The rearrangement leads to the formation of ADP-ribosylated arginine and completes the reaction .

Structural Insights into Arginine ADP-Ribosylation

Recent structural studies have provided insights into how structural dynamics influence the efficiency and specificity of arginine ADP-ribosylation:

-

Plasticity of ARTs : The ARTT loop within ARTs exhibits significant flexibility during the reaction, which is crucial for substrate recognition and catalysis .

-

Key Residues : Specific amino acids such as Tyr375 and Glu378 play critical roles in stabilizing interactions with substrates and facilitating catalysis .

Structural Changes During Reaction

The transition from apo-enzyme to product-bound states involves notable conformational changes:

| State | Description |

|---|---|

| Apo-State | Unbound enzyme with no substrate interactions. |

| Pre-Reaction State | NAD+ bound; initial interactions with substrate begin. |

| Post-Reaction State | ADP-ribosylated product formed; significant structural rearrangements occur. |

Biological Implications

Arginine ADP-ribosylation has been implicated in various physiological processes:

-

Signal Transduction : Modifications can alter protein-protein interactions, influencing signaling pathways.

-

Cellular Stress Responses : In response to stress or damage, proteins may undergo ADP-ribosylation as a protective mechanism.

-

Pathological Conditions : Dysregulation of this modification has been linked to diseases such as cancer and neurodegenerative disorders .

Eigenschaften

CAS-Nummer |

71388-78-8 |

|---|---|

Molekularformel |

C21H35N9O15P2 |

Molekulargewicht |

715.5 g/mol |

IUPAC-Name |

2-[[5-[[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C21H35N9O15P2/c22-16-11-17(27-6-26-16)30(7-28-11)19-15(34)13(32)10(44-19)5-42-47(39,40)45-46(37,38)41-4-9-12(31)14(33)18(43-9)29-8(20(35)36)2-1-3-25-21(23)24/h6-10,12-15,18-19,29,31-34H,1-5H2,(H,35,36)(H,37,38)(H,39,40)(H2,22,26,27)(H4,23,24,25) |

InChI-Schlüssel |

HTEUPDJINWRRQU-UHFFFAOYSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)NC(CCCN=C(N)N)C(=O)O)O)O)O)O)N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)NC(CCCN=C(N)N)C(=O)O)O)O)O)O)N |

Synonyme |

ADP-ribose-Arg ADP-ribosylarginine arginine(ADP-ribose) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.